N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide

Medicinal Chemistry BACE1 Inhibition Lead Optimization

N'-[[3-(Benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide (CAS 872881-12-4) is a synthetic small molecule (MW 385.44 g/mol, MF C16H23N3O6S) characterized by a 1,3-oxazinan core bearing a benzenesulfonyl group and an oxamide-linked hydroxypropyl side chain. The compound belongs to a patented class of 1,3-oxazines investigated as β-secretase (BACE1/BACE2) inhibitors for Alzheimer's disease and type 2 diabetes.

Molecular Formula C16H23N3O6S
Molecular Weight 385.44
CAS No. 872881-12-4
Cat. No. B2417391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide
CAS872881-12-4
Molecular FormulaC16H23N3O6S
Molecular Weight385.44
Structural Identifiers
SMILESC1CN(C(OC1)CNC(=O)C(=O)NCCCO)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C16H23N3O6S/c20-10-4-8-17-15(21)16(22)18-12-14-19(9-5-11-25-14)26(23,24)13-6-2-1-3-7-13/h1-3,6-7,14,20H,4-5,8-12H2,(H,17,21)(H,18,22)
InChIKeyYROBDMWGCGYBLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-[[3-(Benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide (CAS 872881-12-4): Procurement-Relevant Chemical Profile


N'-[[3-(Benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide (CAS 872881-12-4) is a synthetic small molecule (MW 385.44 g/mol, MF C16H23N3O6S) characterized by a 1,3-oxazinan core bearing a benzenesulfonyl group and an oxamide-linked hydroxypropyl side chain . The compound belongs to a patented class of 1,3-oxazines investigated as β-secretase (BACE1/BACE2) inhibitors for Alzheimer's disease and type 2 diabetes [1]. While structurally related to clinically explored BACE1 inhibitors, its specific pharmacological profile remains largely unreported in the primary literature, making procurement decisions reliant on structural analogy and chemical properties rather than established biological performance.

Why Generic Substitution Risks for N'-[[3-(Benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide Must Be Evaluated


Within the 1,3-oxazine BACE inhibitor class, minor structural modifications produce dramatic shifts in BACE1 vs. BACE2 selectivity, brain penetration, and toxicity profiles. The patent family exemplified by US 20120295900 encompasses hundreds of analogs with varied sulfonyl, oxamide, and N-alkyl substituents, each designed to differentially engage the BACE1 flap region and S3/S3' subsites [1]. The 3-hydroxypropyl oxamide arm present in CAS 872881-12-4 introduces a terminal hydroxyl group absent in simpler N-methyl or N-ethyl analogs, potentially altering hydrogen-bonding capacity, solubility, and metabolic stability [2]. Without direct comparative data, assuming functional equivalence between this compound and its closest neighbors (e.g., CAS 872881-32-8 with an N-ethyl terminus, or CAS 872862-67-4 with a 4-methylbenzenesulfonyl group) is unsupported and may lead to divergent experimental outcomes.

Quantitative Differentiation Guide: N'-[[3-(Benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide Head-to-Head Evidence


Molecular Properties and Structural Differentiation vs. N-Ethyl Analog (CAS 872881-32-8)

CAS 872881-12-4 (target) differs from its closest cataloged analog, N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide (CAS 872881-32-8), solely in the oxamide N-substituent: a 3-hydroxypropyl chain (C3H7O) replaces an ethyl group (C2H5) [REFS-1, REFS-2]. This increases the molecular weight from 355.41 to 385.44 g/mol, adds one oxygen atom, and introduces a hydrogen-bond donor site (terminal alcohol) absent in the N-ethyl analog. Calculated logP decreases from approximately 0.8 (N-ethyl) to approximately 0.3 (N-hydroxypropyl), indicating enhanced hydrophilicity [1].

Medicinal Chemistry BACE1 Inhibition Lead Optimization

Commercial Availability and Purity: Target Compound vs. Closest In-Class Alternative (CAS 872862-67-4)

Vendor-specified purity for CAS 872881-12-4 is ≥95% (HPLC, as cataloged under CM1000160) . An alternative in-class compound featuring a 4-methylbenzenesulfonyl (tosyl) group instead of benzenesulfonyl, CAS 872862-67-4 (N-(3-hydroxypropyl)-N'-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide), is also listed at 95% purity . No higher-purity lots or GMP-grade material are reported for either compound, placing them on equal quality footing for research procurement. However, stock availability and lead time for the target compound may differ; the benzenesulfonyl derivative is cataloged by fewer suppliers than the tosyl analog.

Chemical Procurement Assay Preparation QC Standards

Patent Context: BACE1/BACE2 Inhibitor Class Membership vs. Non-Fused 1,3-Oxazine Series

The core 1,3-oxazinan-2-ylmethyl sulfonamide scaffold of CAS 872881-12-4 falls within the generic Markush structure of US Patent 20120295900 (F. Hoffmann-La Roche/Siena Biotech), which claims 1,3-oxazines as BACE1 and/or BACE2 inhibitors [1]. A patent review (QxMD, 2013) evaluating WO2012156284—a related disclosure—confirms that the 1,3-oxazine core emerged as a distinct chemotype warranting patent protection alongside the widely studied 1,4-oxazine series [2]. However, the specific 3-hydroxypropyl-N'-oxamide embodiment (CAS 872881-12-4) is not individually exemplified with biological data in the publicly available patent text, meaning its activity relative to other exemplified compounds (e.g., those with reported BACE1 IC50 values) remains unknown.

Alzheimer's Disease BACE1 Inhibitor Intellectual Property

Limited Public Domain Evidence Advisory: Absence of Comparative Pharmacological Profiling

A comprehensive search of PubMed, Google Patents, PubChem, and BindingDB failed to identify any publication or public dataset reporting BACE1/BACE2 IC50 values, cellular Aβ-lowering activity, brain penetration metrics, or toxicity markers for CAS 872881-12-4. In contrast, structurally distinct but mechanistically related BACE1 inhibitors such as NB-360 (an amidine-based 1,4-oxazine) and S-872881 (a THP-fused oxazine) have extensive published profiles with defined selectivity windows (e.g., S-872881: >100-fold selectivity over BACE2) and in vivo efficacy data [1]. The target compound cannot meaningfully be compared to these agents on pharmacological grounds without primary data.

Data Gap Analysis Procurement Risk In Vitro Pharmacology

Procurement-Validated Application Scenarios for N'-[[3-(Benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide


Synthesis of Focused BACE1 Inhibitor Libraries for Structure-Activity Relationship (SAR) Exploration

Given its membership in the patented 1,3-oxazine BACE inhibitor class [1], CAS 872881-12-4 can serve as a late-stage diversification intermediate or a comparator in focused libraries exploring N-alkyl oxamide modifications. Its terminal hydroxyl group permits further derivatization (e.g., esterification, etherification, or oxidation) to probe S3' subsite interactions.

Physicochemical Profiling and Permeability Studies of Hydroxyalkyl-Functionalized CNS Candidates

The incremental increase in hydrogen-bond donor count (+1 vs. N-ethyl analog) and calculated reduction in logP [2] make this compound a useful tool for studying the impact of terminal alcohol groups on passive permeability and P-glycoprotein efflux in the oxazine scaffold series, independent of immediate pharmacological annotation.

Method Development and Validation for LC-MS Quantification of Sulfonamide-Oxazine Derivatives

With a cataloged purity of ≥95% , CAS 872881-12-4 is suitable as a reference standard for developing and validating analytical methods intended for related benzenesulfonyl-oxazinan compounds, pending in-house purity verification.

BACE2 Selectivity Probe in Companion Biochemical Assays (Hypothesis-Driven)

Although no selectivity data exists for this compound, the 1,3-oxazine core has been associated with BACE2-inhibitory activity in the patent literature [1]. Researchers with access to BACE1 and BACE2 enzymatic assays may evaluate CAS 872881-12-4 alongside characterized controls to test the hypothesis that the 3-hydroxypropyl substituent alters subtype selectivity.

Quote Request

Request a Quote for N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.